Fundamental Vibrational Frequency Shifts: IR Spectroscopic Differentiation from Non-Deuterated Thiophene
Infrared (IR) spectroscopy reveals quantifiable shifts in fundamental vibrational frequencies for Thiophene-2,5-D2 compared to non-deuterated thiophene. The C-D stretching vibrations appear at significantly lower wavenumbers than C-H stretches due to the increased reduced mass. Specifically, the symmetric and asymmetric C-D stretching modes are observed in the ~2200-2300 cm⁻¹ region, whereas C-H stretches in thiophene appear at ~3100 cm⁻¹, representing a ~900 cm⁻¹ isotopic shift [1]. This distinct spectral region allows for unambiguous identification and quantification of the deuterated species even in the presence of excess protiated analog, a critical requirement for reaction monitoring and mechanistic studies.
| Evidence Dimension | Vibrational Frequency (C-H vs C-D Stretch) |
|---|---|
| Target Compound Data | C-D stretch ~2200-2300 cm⁻¹ |
| Comparator Or Baseline | Thiophene (C4H4S) C-H stretch ~3100 cm⁻¹ |
| Quantified Difference | ~900 cm⁻¹ shift to lower wavenumber |
| Conditions | Liquid and vapor phase IR spectra |
Why This Matters
This large spectral shift enables selective monitoring of Thiophene-2,5-D2 in reaction mixtures via IR spectroscopy, providing a non-destructive, real-time analytical handle unavailable with non-deuterated thiophene.
- [1] Scott, D. W., et al. (1965). Fundamental vibrations of thiophene and its deuterated derivatives. Spectrochimica Acta, 21(4), 689-719. View Source
